molecular formula C14H24O B12683412 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol CAS No. 93892-54-7

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol

Cat. No.: B12683412
CAS No.: 93892-54-7
M. Wt: 208.34 g/mol
InChI Key: NMFZKBFSVCPDJM-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is an organic compound with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g/mol . This compound features a bicyclic structure with a hydroxyl group attached to a pentane chain, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Alkyl halides, esters

Scientific Research Applications

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)pentan-1-ol is unique due to its specific combination of a bicyclic structure and a pentane chain with a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

93892-54-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(5Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-1-ol

InChI

InChI=1S/C14H24O/c1-14(2)12-8-7-11(10-12)13(14)6-4-3-5-9-15/h6,11-12,15H,3-5,7-10H2,1-2H3/b13-6-

InChI Key

NMFZKBFSVCPDJM-MLPAPPSSSA-N

Isomeric SMILES

CC\1(C2CCC(C2)/C1=C/CCCCO)C

Canonical SMILES

CC1(C2CCC(C2)C1=CCCCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.